molecular formula C5H12N2O B3106244 1-Methoxypiperazine CAS No. 157517-72-1

1-Methoxypiperazine

Cat. No.: B3106244
CAS No.: 157517-72-1
M. Wt: 116.16 g/mol
InChI Key: DGUWRXBLZVOIFX-UHFFFAOYSA-N
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Description

1-Methoxypiperazine is an organic compound belonging to the piperazine family, characterized by the presence of a methoxy group attached to the piperazine ring. Its molecular formula is C5H12N2O, and it has a molecular weight of 116.16 g/mol . This compound is a colorless liquid with a distinctive amine odor and is soluble in water and common organic solvents .

Chemical Reactions Analysis

1-Methoxypiperazine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen, alkyl halides, and acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted piperazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methoxypiperazine involves its interaction with molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions that modify its structure and function . The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

1-Methoxypiperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

1-methoxypiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-8-7-4-2-6-3-5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUWRXBLZVOIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157517-72-1
Record name 1-methoxypiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxypiperazine
Reactant of Route 6
1-Methoxypiperazine

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